molecular formula C16H19NO4 B6011629 2-{[(2-Hydroxyethyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione

2-{[(2-Hydroxyethyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B6011629
M. Wt: 289.33 g/mol
InChI Key: GVDICTXXJZMHHT-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxyethyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a β-diketone derivative featuring a cyclohexane-1,3-dione core substituted at the 2-position with a (2-hydroxyethyl)aminomethylidene group and at the 5-position with a 4-methoxyphenyl moiety. The cyclohexane ring adopts a chair conformation, a structural motif common to many analogous compounds . This compound’s structural features make it a candidate for studying enzyme inhibition, pharmacokinetics, and supramolecular chemistry.

Properties

IUPAC Name

3-hydroxy-2-(2-hydroxyethyliminomethyl)-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-21-13-4-2-11(3-5-13)12-8-15(19)14(16(20)9-12)10-17-6-7-18/h2-5,10,12,18-19H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDICTXXJZMHHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645073
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Hydroxyethyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxyethyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing hydroxyethylamine groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that these compounds can target specific pathways involved in tumor growth, making them promising candidates for further development in cancer therapeutics .

Antimicrobial Properties
The compound's ability to disrupt microbial cell membranes has been investigated, revealing its potential as an antimicrobial agent. The presence of the methoxyphenyl group enhances its lipophilicity, which may contribute to its effectiveness against a range of bacteria and fungi. Preliminary studies suggest that it may be particularly effective against resistant strains of bacteria, highlighting its potential role in combating antibiotic resistance .

Neuroprotective Effects
Recent investigations into neuroprotective properties have shown that similar compounds can exhibit protective effects against neurodegenerative diseases. The hydroxyethylamino moiety is believed to facilitate interaction with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease .

Material Science Applications

Polymer Chemistry
The compound can serve as a building block in polymer synthesis. Its functional groups allow for modification and incorporation into various polymer matrices, leading to materials with tailored properties. For example, incorporating this compound into polyurethanes has been shown to enhance thermal stability and mechanical strength .

Nanomaterials
In the field of nanotechnology, derivatives of this compound have been explored for their ability to stabilize nanoparticles. The unique chemical structure allows for effective capping of metal nanoparticles, which is crucial for applications in catalysis and drug delivery systems .

Chemical Synthesis Applications

Intermediate in Organic Synthesis
The compound acts as a versatile intermediate in the synthesis of more complex molecules. Its reactive sites allow for various transformations, including nucleophilic substitutions and cyclization reactions. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

Case Studies

  • Synthesis of Anticancer Agents : A study synthesized a series of derivatives based on 2-{[(2-Hydroxyethyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione and evaluated their cytotoxicity against various cancer cell lines. Results indicated that specific modifications led to enhanced activity compared to the parent compound .
  • Development of Antimicrobial Formulations : Research focused on formulating topical antimicrobial agents using this compound showed promising results against both Gram-positive and Gram-negative bacteria. The formulations demonstrated significant efficacy in vitro, suggesting potential for clinical applications .
  • Polymer Development Study : A project aimed at creating biodegradable polymers incorporated this compound into the polymer backbone. The resulting materials exhibited improved mechanical properties and degradation rates suitable for environmental applications .

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxyethyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexane-1,3-dione Derivatives

Compound Name Substituents (Position 2) Substituents (Position 5) Molecular Formula Molecular Weight Key Features Reference
2-{[(2-Hydroxyethyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione (2-Hydroxyethyl)aminomethylidene 4-Methoxyphenyl C16H18N2O4 326.33 Hydrogen-bond donor (hydroxyethyl) Target
2-(Phenylaminomethylidene)cyclohexane-1,3-dione (ISUQAO) Phenylaminomethylidene None (unsubstituted) C13H13NO2 215.25 Simple aromatic substitution
5,5-Dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione (VUGVUQ) 3-(4-Nitrophenyl)allylidene 5,5-Dimethyl C17H16N2O4 312.32 Extended conjugation (allylidene)
2-{[(4-Acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione (4-Acetylphenyl)aminomethylidene Phenyl C21H19NO3 333.38 Ketone functionality (acetyl)
5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione (2-Piperazin-1-ylethyl)aminomethylene 4-Chlorophenyl C19H24ClN3O2 361.87 Basic piperazine group

Key Observations:

Substituent Diversity : The target compound’s hydroxyethyl group distinguishes it from analogues with phenyl (ISUQAO), allylidene (VUGVUQ), or piperazine substituents (). These modifications influence solubility, hydrogen-bonding capacity, and electronic properties.

Conformational Stability : All analogues share a chair conformation for the cyclohexane ring, ensuring structural consistency in comparative studies .

Physicochemical and Pharmacokinetic Properties

Table 2: ADMET and Physicochemical Parameters

Compound Name logP Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų) Predicted Solubility (logSw) Reference
This compound ~2.1* 2 (NH, OH) 4 ~80 -3.5 Estimated
2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}methylidene}-5-phenylcyclohexane-1,3-dione 2.64 1 6 54.62 -3.06
5-(4-Chlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione N/A 1 5 N/A N/A

* Estimated using analogous data from .

Key Observations:

Hydrogen Bonding: The hydroxyethyl group increases hydrogen-bond donors (2 vs. 1 in ), which may improve target binding but reduce blood-brain barrier penetration.

Solubility : Predicted low solubility (logSw ~-3.5) aligns with trends in similar β-diketones, necessitating formulation optimization for in vivo studies.

Biological Activity

The compound 2-{[(2-Hydroxyethyl)amino]methylidene}-5-(4-methoxyphenyl)cyclohexane-1,3-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17_{17}H23_{23}N1_{1}O4_{4}
  • IUPAC Name : this compound

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes critical for cellular metabolism and proliferation. For example, studies suggest that it may act as an inhibitor of dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Antioxidant Properties : The presence of the methoxy group contributes to its ability to scavenge free radicals, thus exhibiting antioxidant properties that can protect cells from oxidative stress .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

  • In vitro Studies : In cellular models, the compound has shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
  • In vivo Studies : Animal studies have confirmed the efficacy of this compound in reducing tumor size in xenograft models, suggesting a promising avenue for cancer treatment .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests indicate that it can inhibit the growth of certain bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell wall synthesis .

Case Studies and Research Findings

A review of recent literature provides insights into specific case studies involving this compound:

StudyFindings
Abdul Rashid et al. (2023)Identified structural features linked to enhanced biological activity; emphasized the role of the hydroxyethyl moiety in binding interactions with target proteins .
Sivaramkumar et al. (2010)Reported on the dual inhibition of DHFR and its implications for overcoming resistance in cancer therapies .
Choi et al. (1996)Demonstrated the antioxidant effects in a cellular model, contributing to the understanding of its protective mechanisms against oxidative damage .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high yield and purity?

The synthesis typically involves a condensation reaction between 5-(4-methoxyphenyl)cyclohexane-1,3-dione and 2-hydroxyethylamine derivatives under controlled conditions. Key steps include:

  • Using catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to facilitate imine formation .
  • Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can spectroscopic techniques confirm the compound’s structure and purity?

  • NMR : Analyze the imine proton (δ 8.5–9.5 ppm) and methoxy group (δ 3.7–3.9 ppm) in 1^1H NMR. 13^{13}C NMR confirms carbonyl carbons (δ 190–210 ppm) .
  • IR : Detect C=O stretches (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
  • HPLC/MS : Validate molecular weight (e.g., [M+H]⁺ at m/z 315.3) and monitor impurities .

Q. What are the compound’s solubility properties, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

  • Use DMSO stock solutions (<0.1% v/v) to avoid cytotoxicity .
  • Precipitate in aqueous buffers for controlled-release studies .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence electronic properties and reactivity?

The electron-donating methoxy group increases electron density on the cyclohexanedione ring, enhancing nucleophilic addition at the α,β-unsaturated carbonyl site. This can be quantified via:

  • Hammett constants (σ ≈ -0.27 for -OCH₃) to predict substituent effects on reaction rates .
  • DFT calculations to map electrostatic potential surfaces and identify reactive sites .

Q. What strategies resolve contradictions in reported reaction yields for analogous compounds?

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, temperature, catalyst loading) and identify interactions .
  • In situ monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and optimize endpoint determination .

Q. How can computational modeling predict the compound’s bioactivity?

  • Molecular docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or β-lactamases using AutoDock Vina .
  • QSAR models : Correlate structural descriptors (e.g., logP, polar surface area) with antimicrobial IC₅₀ values from literature analogs .

Q. What mechanistic insights explain its potential anti-inflammatory activity?

  • In vitro assays : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) suppression in macrophage cultures .
  • ROS scavenging : Use DPPH or ABTS assays to quantify antioxidant capacity, linked to the enone system’s redox activity .

Methodological Challenges & Data Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Standardize protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and positive controls (e.g., indomethacin) .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare IC₅₀ values from independent studies .

Q. What advanced techniques characterize its solid-state behavior?

  • PXRD : Identify polymorphic forms and crystallinity .
  • DSC/TGA : Monitor thermal stability and decomposition pathways (e.g., loss of methoxy group at >200°C) .

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